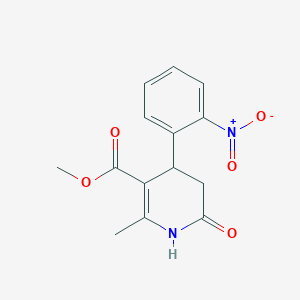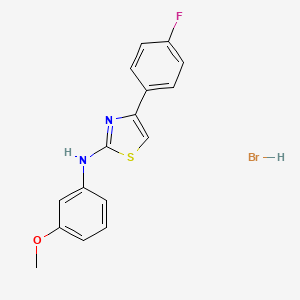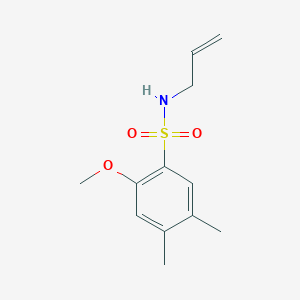![molecular formula C14H12F3NO2 B5188738 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide, also known as A-967079, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and capsaicin. It is expressed in nociceptive sensory neurons and plays a crucial role in pain sensation. A-967079 has been studied extensively for its potential therapeutic applications in pain management.
Mechanism of Action
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide acts by binding to the TRPV1 channel and preventing its activation by heat, protons, and capsaicin. It does not affect the basal activity of the channel or other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to be a competitive antagonist of TRPV1, with a binding affinity in the nanomolar range.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce the release of neuropeptides such as Substance P and CGRP, which are involved in nociceptive signaling. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to modulate the activity of ion channels and receptors involved in pain sensation, including TRPA1, P2X3, and NMDA receptors.
Advantages and Limitations for Lab Experiments
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. It has been extensively studied and characterized, with well-established protocols for its synthesis and use in experiments. However, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide also has some limitations. It is not suitable for studying the physiological effects of TRPV1 activation, as it completely blocks channel activity. It is also not suitable for studying the effects of other TRPV1 agonists, such as endocannabinoids and lipids.
Future Directions
There are several future directions for the study of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and its potential therapeutic applications. One direction is the development of more selective TRPV1 antagonists that do not affect other ion channels. Another direction is the study of the role of TRPV1 in other physiological and pathological conditions, such as inflammation, cancer, and diabetes. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to have potential applications in itch and cough, which are mediated by TRPV1 and other ion channels. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and other TRPV1 antagonists.
Synthesis Methods
The synthesis of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide involves a multi-step process. The starting material is 3-(trifluoromethyl)aniline, which is reacted with 2,4-dimethylfuran-3-carboxylic acid to form an amide intermediate. The amide is then cyclized to form the furamide product. The final product is purified by column chromatography and characterized by NMR and Mass Spectrometry.
Scientific Research Applications
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used extensively in scientific research to study the TRPV1 channel and its role in pain sensation. It has been shown to be a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used to study the physiological and biochemical effects of TRPV1 activation, including the release of neuropeptides and the modulation of nociceptive signaling pathways.
properties
IUPAC Name |
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-7-20-9(2)12(8)13(19)18-11-5-3-4-10(6-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAIZUVTWCOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)


![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)